Hexaaquacopper(II) is a coordination complex represented by the formula . In this compound, a copper(II) ion is surrounded by six water molecules, which act as ligands through coordinate covalent bonding. This complex is characterized by its striking blue color, which is a hallmark of copper(II) solutions. The geometry of hexaaquacopper(II) is octahedral, typical for transition metal complexes with six ligands. The formation of this complex occurs when copper(II) salts, such as copper(II) sulfate, dissolve in water, leading to the release of copper ions that interact with water molecules to form the hexaaqua complex .
Hexaaquacopper(II) can be synthesized through several methods:
Hexaaquacopper(II) has several applications across various fields:
Research on hexaaquacopper(II)'s interactions focuses on its reactivity with various ligands and its impact on biological systems. Studies have shown that hexaaquacopper(II) can interact with biomolecules such as proteins and nucleic acids, influencing their structure and function. Its ability to form stable complexes with different ligands makes it an important subject for understanding metal ion behavior in biological contexts .
Hexaaquacopper(II) shares similarities with other metal-aqua complexes but also exhibits unique characteristics. Here are some comparable compounds:
Compound | Formula | Color | Coordination Number | Unique Characteristics |
---|---|---|---|---|
Hexaaquairon(II) | [Fe(H₂O)₆]²⁺ | Pale Green | 6 | Forms green precipitate with hydroxides |
Hexaaquairon(III) | [Fe(H₂O)₆]³⁺ | Yellow/Brown | 6 | More stable than iron(II), forms rust |
Hexaamminecobalt(III) | [Co(NH₃)₆]³⁺ | Pink | 6 | Stable complex used in coordination chemistry |
Tetraamminecopper(II) | [Cu(NH₃)₄]²⁺ | Deep Blue | 4 | Formed from ligand exchange with ammonia |
Hexaaquacopper(II)'s distinct blue color and octahedral geometry set it apart from these similar compounds. Its reactivity patterns and biological significance further emphasize its uniqueness within transition metal chemistry .
Hexaaquacopper(II), with the molecular formula $$[Cu(H2O)6]^{2+}$$, is a six-coordinate aqua complex of copper(II). It has a molecular weight of 171.64 g/mol and adopts an octahedral geometry in aqueous solutions. The central copper(II) ion ($$d^9$$ configuration) is surrounded by six water ligands, each binding via lone pairs on oxygen atoms. This complex exhibits a characteristic blue color due to $$d \rightarrow d$$ electronic transitions in the visible spectrum, with a $$\lambda_{\text{max}}$$ near 800 nm.
Key Properties:
Hexaaquacopper(II) played a pivotal role in validating Alfred Werner’s coordination theory (1893), which distinguished between primary (ionic) and secondary (directional) valencies. Its distorted octahedral geometry provided early evidence for the Jahn-Teller effect, first quantified in 1944 via electron paramagnetic resonance (EPR) studies. Notably, Yevgeny Zavoisky used $$[Cu(H2O)6]^{2+}$$ to demonstrate paramagnetic resonance, establishing EPR as a critical tool for studying $$d^9$$ systems.
This complex serves as a benchmark for:
Hexaaquacopper(II) forms spontaneously when copper(II) salts (e.g., $$CuSO4$$, $$Cu(NO3)2$$) dissolve in water:
$$
CuSO4(s) + 6H2O \rightarrow [Cu(H2O)6]^{2+}(aq) + SO4^{2-}(aq)
$$
Crystalline salts like $$Cu(H2O)62$$ and $$Cu(H2O)_6$$ can be isolated via slow evaporation.
The complex exhibits a tetragonally elongated octahedron (Figure 1):
Bond Type | Length (Å) | Source |
---|---|---|
Equatorial Cu–O | 1.96–2.01 | EXAFS |
Axial Cu–O | 2.27–2.33 | Neutron diffraction |
This distortion lowers symmetry from $$Oh$$ to $$D{4h}$$, splitting the $$eg$$ orbitals and stabilizing the $$d{x^2-y^2}$$ orbital.
In solid-state structures, water ligands form hydrogen bonds with counterions (e.g., $$NO3^-$$, $$SO4^{2-}$$):
The complex is stable in acidic media (pH < 5). Above pH 5, hydrolysis occurs:
$$
[Cu(H2O)6]^{2+} + 2OH^- \rightarrow Cu(OH)2 + 6H2O
$$
Stability constants for ligand substitution:
Ligand | $$\log K$$ | Reaction |
---|---|---|
NH$$_3$$ | 4.3–7.9 | Stepwise replacement of H$$_2$$O |
EDTA | 18.8 | Full chelation |
In basic conditions, $$[Cu(H2O)6]^{2+}$$ forms insoluble $$Cu(OH)2$$ or basic carbonates (e.g., $$CuCO3 \cdot Cu(OH)_2$$).
Hexaaquacopper(II) complexes exhibit an octahedral coordination geometry wherein the central copper(II) ion is surrounded by six water molecules acting as monodentate ligands [3] [8]. The molecular formula of this coordination entity is represented as [Cu(H2O)6]2+, with the copper center maintaining a +2 oxidation state [1] [4]. The octahedral arrangement represents the most thermodynamically favorable coordination environment for the d9 copper(II) system in aqueous solutions [8] [14].
The coordination sphere is characterized by the copper(II) ion positioned at the center of an octahedral geometry with six oxygen atoms from water molecules occupying the vertices [3] [9]. However, this idealized octahedral geometry undergoes significant distortion due to electronic effects inherent to the d9 configuration of copper(II) [6] [9]. The blue coloration characteristic of hexaaquacopper(II) solutions directly results from d-d electronic transitions within this distorted octahedral field [8] [13].
The hexaaquacopper(II) complex undergoes pronounced Jahn-Teller distortion, manifesting as tetragonal elongation along one of the principal axes of the octahedron [6] [9]. This distortion arises from the uneven occupation of the eg orbitals in the d9 electronic configuration, specifically the dz2 and dx2-y2 orbitals [9] [21]. The tetragonal elongation results in four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds, effectively removing the degeneracy of the t2g and eg orbital sets [6] [12].
Extended X-ray Absorption Fine Structure (EXAFS) studies have conclusively demonstrated that hexaaquacopper(II) complexes adopt a tetragonally elongated octahedral configuration rather than a regular octahedral geometry [6] [9]. The elongation phenomenon is observed consistently across different counterion environments, indicating that the distortion is primarily governed by the electronic properties of the copper(II) center rather than external crystal packing forces [9] [12].
The Jahn-Teller distortion in hexaaquacopper(II) complexes extends beyond simple tetragonal elongation, incorporating non-centrosymmetric distortion effects that result in inequivalent axial bond distances [9] [12]. Electron paramagnetic resonance (EPR) studies have provided definitive evidence that the hydrated copper(II) ion in aqueous solution exhibits non-centrosymmetric character, contradicting earlier assumptions of centrosymmetric Jahn-Teller distortion [9] [15].
The non-centrosymmetric distortion manifests as two distinct axial Cu-O bond distances, typically differing by approximately 0.15-0.20 Å [9] [12]. This asymmetric elongation pattern has been consistently observed in EXAFS studies of various hexaaquacopper(II) salts, including perchlorate, bromate, and hexafluorosilicate compounds [9] [12]. The distortion results in a coordination environment that can be described as an elongated octahedron with C2v symmetry rather than the higher D4h symmetry expected for centrosymmetric tetragonal elongation [9] [15].
The equatorial Cu-O bond distances in hexaaquacopper(II) complexes consistently range between 1.95 and 1.96 Å across different counterion environments [6] [9]. EXAFS studies of hexaaquacopper(II) bromate determined an equatorial Cu-O distance of 1.96(1) Å, while hexaaquacopper(II) hexafluorosilicate exhibited a slightly shorter distance of 1.95(1) Å [6]. In aqueous solution, the hexaaquacopper(II) ion maintains equatorial Cu-O bond distances of 1.95(1) Å [6].
Copper(II) sulfate pentahydrate, which contains tetraaquacopper(II) units with additional sulfate coordination, shows equatorial Cu-O distances of 1.959(3) Å to coordinated water molecules [9]. The consistency of these bond lengths across different systems demonstrates the robust nature of the equatorial coordination environment in Jahn-Teller distorted copper(II) complexes [9] [12].
Compound | Cu-O Equatorial (Å) | Method | Reference |
---|---|---|---|
Hexaaquacopper(II) Bromate | 1.96(1) | EXAFS | [6] |
Hexaaquacopper(II) Hexafluorosilicate | 1.95(1) | EXAFS | [6] |
Hexaaquacopper(II) in Aqueous Solution | 1.95(1) | EXAFS + LAXS | [6] |
Hexaaquacopper(II) Perchlorate | 1.96(2) | EXAFS | [9] |
The axial Cu-O bond distances in hexaaquacopper(II) complexes exhibit significant elongation compared to equatorial distances, with values ranging from 2.15 to 2.40 Å [6] [9]. The non-centrosymmetric nature of the Jahn-Teller distortion results in two distinct axial bond lengths within the same complex [9] [12]. For hexaaquacopper(II) bromate, the axial Cu-O distance was determined to be 2.32(2) Å, while hexaaquacopper(II) hexafluorosilicate showed an axial distance of 2.27(3) Å [6].
In aqueous solution, hexaaquacopper(II) exhibits axial Cu-O bond distances of 2.29(3) Å [6]. The perchlorate salt demonstrates the non-centrosymmetric character with two different axial distances: approximately 2.15 Å and 2.32 Å [9]. Copper(II) sulfate pentahydrate presents even more pronounced asymmetry with axial Cu-O distances of 2.22(1) Å and 2.38(1) Å to different ligand types [9].
Compound | Cu-O Axial 1 (Å) | Cu-O Axial 2 (Å) | Method | Reference |
---|---|---|---|---|
Hexaaquacopper(II) Bromate | 2.32(2) | Similar | EXAFS | [6] |
Hexaaquacopper(II) Hexafluorosilicate | 2.27(3) | Similar | EXAFS | [6] |
Hexaaquacopper(II) Perchlorate | 2.15 | 2.32 | EXAFS | [9] |
Copper(II) Sulfate Pentahydrate | 2.22(1) | 2.38(1) | EXAFS | [9] |
The bond angles in hexaaquacopper(II) complexes deviate significantly from the ideal 90° and 180° angles expected in regular octahedral geometry due to Jahn-Teller distortion [7] [28]. In hexaaquacopper(II) dinitrate, the O-Cu-O angles range from 87.56(4)° to 91.15(4)°, demonstrating the subtle but measurable angular distortions [17]. The equatorial O-Cu-O bond angles typically remain close to 90°, while the axial-equatorial angles show more pronounced deviations [7] [28].
Crystallographic studies reveal that the angular distortions are most pronounced in the axial-equatorial O-Cu-O angles, which can deviate by several degrees from the ideal 90° [7] [17]. The trans-axial O-Cu-O angle, ideally 180° in regular octahedral geometry, often shows compression due to the Jahn-Teller elongation effect [7] [28]. These angular distortions contribute to the overall lowering of symmetry from Oh to D4h or lower point groups [9] [12].
Hexaaquacopper(II) complexes crystallize in various space groups depending on the counterion and crystallization conditions [7] [10] [11]. Hexaaquacopper(II) dinitrate crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.7404 Å, b = 7.6452 Å, c = 11.4655 Å, and β = 98.399° [10]. The copper ion occupies a general position within this space group, allowing for the full expression of Jahn-Teller distortion without crystallographic constraints [7].
Hexaaquacopper(II) perchlorate hexahydrate adopts the monoclinic space group P21/c with significantly different unit cell dimensions: a = 5.137(1) Å, b = 22.991(3) Å, c = 13.849(2) Å, and β = 90.66(1)° [27]. The choice of space group is influenced by hydrogen bonding patterns between coordinated water molecules and counterions, as well as packing efficiency considerations [11] [27].
Many hexaaquacopper(II) complexes crystallize in centrosymmetric space groups, which can mask the true non-centrosymmetric nature of the individual complex units [9] [12]. This occurs due to orientational disorder of the tetragonally elongated octahedral complexes, resulting in crystallographic space group symmetry higher than the actual molecular symmetry [9] [12].
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
---|---|---|---|---|---|---|
Hexaaquacopper(II) Dinitrate | P-1 (Triclinic) | 5.7404 | 7.6452 | 11.4655 | 98.399 | [10] |
Hexaaquacopper(II) Perchlorate Hexahydrate | P21/c (Monoclinic) | 5.137(1) | 22.991(3) | 13.849(2) | 90.66(1) | [27] |
The nature of the counterion significantly influences the crystallographic structure and apparent symmetry of hexaaquacopper(II) complexes [9] [11] [12]. In hexaaquacopper(II) dinitrate, the relatively small nitrate anions allow for extensive hydrogen bonding with coordinated water molecules, which may limit the degree to which Jahn-Teller distortion can be expressed crystallographically [7]. The resulting structure shows Cu-O distances ranging from 2.014(2) to 2.084(2) Å, with the Jahn-Teller effect being only weakly observed [7].
Perchlorate counterions, being larger and less coordinating, tend to have minimal direct interaction with the hexaaquacopper(II) cation [11] [27]. This allows for more pronounced expression of the intrinsic Jahn-Teller distortion, as evidenced by EXAFS studies showing distinct equatorial and axial bond distances [9] [12]. The perchlorate anions primarily influence the crystal packing through hydrogen bonding with the coordinated water molecules [11] [27].
The electronic structure of hexaaquacopper(II) represents a fundamental example of transition metal coordination chemistry, where the central copper(II) ion exhibits characteristic properties arising from its nine d-electrons and octahedral coordination environment. Understanding this electronic structure requires examination of the d-orbital configuration, crystal field effects, molecular orbital considerations, and the origin of the distinctive blue coloration.
Hexaaquacopper(II) contains copper in the +2 oxidation state, which corresponds to a d⁹ electronic configuration. The neutral copper atom has the electronic configuration [Ar] 3d¹⁰ 4s¹, but upon formation of the copper(II) ion, two electrons are removed to yield [Ar] 3d⁹ [1] [2] [3]. This d⁹ configuration places hexaaquacopper(II) among the most extensively studied transition metal complexes due to its pronounced electronic effects.
The nine d-electrons in copper(II) occupy the five d-orbitals according to Hund's rule and the Pauli exclusion principle. In the free ion, these orbitals would be degenerate, but coordination to six water molecules breaks this degeneracy through crystal field effects [4] [5]. The ground state electronic configuration can be represented as t₂g⁶ eg³, where the t₂g orbitals (dxy, dxz, dyz) are lower in energy and the eg orbitals (dz², dx²-y²) are higher in energy [6] [4] [5].
This d⁹ configuration results in an unpaired electron, making hexaaquacopper(II) paramagnetic with a spin quantum number S = 1/2 [4] [7] [8]. The magnetic moment typically ranges from 1.7 to 1.9 Bohr magnetons, consistent with one unpaired electron [7] [8]. Electron paramagnetic resonance studies reveal characteristic g-tensor values of approximately gxx ≈ 2.06, gyy ≈ 2.06, and gzz ≈ 2.40, reflecting the anisotropic nature of the electronic structure [9] [10].
Crystal field theory provides essential insights into the electronic structure of hexaaquacopper(II) by describing how the octahedral ligand field affects the d-orbital energies. In an ideal octahedral environment, the five d-orbitals split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²) [11] [12] [13].
The magnitude of this crystal field splitting, denoted as Δₒ, has been experimentally determined to be approximately 12,000-13,000 cm⁻¹ for hexaaquacopper(II) [14] [15] [12]. This value places water as a weak field ligand in the spectrochemical series [16] [12] [13]. The t₂g orbitals are stabilized by -0.6 Δₒ relative to the barycenter, while the eg orbitals are destabilized by +0.4 Δₒ [11] [12] [13].
However, the d⁹ configuration of copper(II) leads to an important deviation from ideal octahedral symmetry due to the Jahn-Teller effect. With six electrons in the t₂g orbitals and three electrons in the eg orbitals, the system has an uneven occupation of the degenerate eg orbitals (one orbital contains two electrons while the other contains one) [17] [18] [19]. This electronic instability drives a geometric distortion that removes the degeneracy and stabilizes the complex.
The resulting Jahn-Teller distortion manifests as a tetragonal elongation along one of the coordinate axes, typically the z-axis [17] [18] [19]. This distortion further splits the orbital energies: the dz² orbital is stabilized relative to the dx²-y² orbital, and the t₂g orbitals may also split slightly. Extended X-ray absorption fine structure studies confirm this distorted geometry, revealing distinct Cu-O bond distances [20] [21] [18] [22].
While crystal field theory provides a useful framework, molecular orbital theory offers a more complete description of the bonding in hexaaquacopper(II). The molecular orbitals result from the interaction between copper 3d, 4s, and 4p orbitals with the donor orbitals of the six water molecules [23] [24].
The σ-bonding interactions occur primarily between the copper eg orbitals (dz², dx²-y²) and the oxygen lone pairs of the water molecules, as these orbitals point directly toward the ligands [23] [24]. These interactions are antibonding in nature, destabilizing the eg orbitals and contributing to the crystal field splitting. The t₂g orbitals (dxy, dxz, dyz) have minimal direct overlap with the σ-donor orbitals of water, making them essentially non-bonding [23] [24].
Water molecules can also participate in weak π-bonding through their filled p-orbitals, although this interaction is much weaker than the σ-bonding component [23] [25]. The π-interactions can provide additional stabilization to certain d-orbitals, but the effect is relatively minor compared to the σ-bonding contributions.
Molecular orbital calculations indicate that the highest occupied molecular orbital in hexaaquacopper(II) has predominantly d-character localized on the copper center, while the lowest unoccupied molecular orbital involves antibonding combinations of copper d-orbitals with water ligand orbitals [23] [24]. This electronic structure is consistent with the observed d-d electronic transitions that give rise to the characteristic blue color.
The covalent character of the Cu-O bonds can be assessed through various spectroscopic techniques. Electron paramagnetic resonance studies reveal hyperfine coupling constants that provide information about the spin density distribution, indicating partial covalent character in the metal-ligand bonds [9] [24]. The bonding is predominantly ionic with significant covalent contributions, particularly in the σ-bonding framework.
The distinctive blue color of hexaaquacopper(II) arises from electronic transitions between the split d-orbitals, specifically from the occupied t₂g orbitals to the partially occupied eg orbitals [26] [14] [27]. This d-d transition corresponds to the promotion of an electron from a lower-energy t₂g orbital to a higher-energy eg orbital.
The primary absorption band occurs at approximately 800 nm (12,500 cm⁻¹), which corresponds to red light absorption [14] [28]. According to color theory, absorption of red light results in the complementary blue coloration observed for hexaaquacopper(II) solutions [26] [29]. The electronic transition can be described as ²E → ²T₂ in terms of the electronic states of the complex [26] [14] [27].
The absorption band is characteristically broad, spanning from approximately 600 to 1000 nm [14] [30] [31]. This broadness results from several factors, including vibrational coupling, the Jahn-Teller distortion, and the dynamic nature of the hydration sphere [14] [30]. The Jahn-Teller effect contributes to band broadening by creating multiple slightly different energy levels due to the distorted geometry [17] [19].
The molar absorptivity of the d-d transition is moderate, typically ranging from 10 to 100 M⁻¹cm⁻¹ [14] [27]. This moderate intensity is characteristic of d-d transitions, which are formally forbidden by Laporte selection rules but gain intensity through vibronic coupling and the loss of centrosymmetry due to Jahn-Teller distortion [14] [30].
Additional absorption features occur in the ultraviolet region, corresponding to charge transfer transitions where electrons are promoted from oxygen-based orbitals to copper-based orbitals [32] [33]. These ligand-to-metal charge transfer bands typically appear at 25,000-35,000 cm⁻¹ (285-400 nm) and have much higher intensities than the d-d transitions [32] [33].
The precise wavelength and intensity of the absorption maximum can be influenced by various factors, including temperature, pressure, and the presence of other ligands [9] [10]. Substitution of water molecules by other ligands can dramatically alter the electronic structure and consequently the color of the complex, as demonstrated by the formation of green tetrachlorocuprate(II) or dark blue tetraamminecopper(II) complexes [16] [34].